N-(1-Phenylethyl)acetamide

Crystallization process development Solid-state characterization Physical property screening

N-(1-Phenylethyl)acetamide (CAS 36065-27-7), also known as N-(α-methylbenzyl)acetamide, is a secondary carboxamide with molecular formula C10H13NO and molecular weight 163.22 g/mol. It results from the formal condensation of 1-phenylethylamine with acetic acid and is structurally characterized by a chiral benzylic carbon bearing a methyl, phenyl, and acetamido substituent.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 36065-27-7
Cat. No. B3023620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylethyl)acetamide
CAS36065-27-7
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12)
InChIKeyPAVMRYVMZLANOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Phenylethyl)acetamide (CAS 36065-27-7): Chemical Identity and Procurement Baseline


N-(1-Phenylethyl)acetamide (CAS 36065-27-7), also known as N-(α-methylbenzyl)acetamide, is a secondary carboxamide with molecular formula C10H13NO and molecular weight 163.22 g/mol [1]. It results from the formal condensation of 1-phenylethylamine with acetic acid and is structurally characterized by a chiral benzylic carbon bearing a methyl, phenyl, and acetamido substituent [2]. The compound is commercially available as a racemic mixture (DL form) with typical purity specifications of ≥98.0% (GC) and a melting point range of 73.0–77.0 °C .

Why N-(1-Phenylethyl)acetamide (CAS 36065-27-7) Cannot Be Interchanged with In-Class Acetamides or Precursors


Generic substitution of N-(1-Phenylethyl)acetamide with structurally related acetamides (e.g., N-phenylacetamide, N-benzylacetamide) or its precursor amine (1-phenylethylamine) is precluded by three factors: (i) physicochemical divergence—N-phenylacetamide lacks the chiral benzylic carbon, producing a 41 °C higher melting point and fundamentally different crystallization behavior; (ii) regulatory non-equivalence—unlike 1-phenylethylamine, which is a regulated precursor, N-(1-Phenylethyl)acetamide is not listed on controlled substance or precursor chemical schedules, reducing procurement friction [1]; and (iii) functional incompatibility—the acetamide exhibits distinct enzymatic substrate specificity (e.g., enantioselectivity factor E = 350 for (S)-N-acetyl-1-phenylethylamine hydrolase) [2] that structurally similar compounds cannot replicate in chiral resolution workflows.

N-(1-Phenylethyl)acetamide (CAS 36065-27-7): Quantitative Differentiation Evidence for Procurement Decisions


Melting Point Differentiation: 41 °C Gap vs. N-Phenylacetamide Enables Distinct Crystallization-Controlled Purification

N-(1-Phenylethyl)acetamide (racemic DL form) exhibits a melting point range of 73.0–77.0 °C . In contrast, N-phenylacetamide (acetanilide), the simplest aryl acetamide lacking the α-methyl substituent, melts at 114–116 °C [1]. The N-(1-phenylethyl)acetamide melting point is also 29–30 °C lower than that of its (R)-enantiomer alone (102–103 °C) , confirming that racemic DL-N-(1-phenylethyl)acetamide is the thermodynamically distinct crystalline phase. This 41 °C melting point gap relative to N-phenylacetamide dictates different solvent selection and cooling profiles during recrystallization-based purification.

Crystallization process development Solid-state characterization Physical property screening

Regulatory Clearance Advantage: Non-Controlled Status vs. 1-Phenylethylamine Precursor

N-(1-Phenylethyl)acetamide (CAS 36065-27-7) is not listed on any controlled substance schedule or precursor chemical watchlist [1]. Its precursor, 1-phenylethylamine (CAS 98-84-0 / 618-36-0), is a regulated compound in multiple jurisdictions due to its potential as a synthetic intermediate for amphetamine-type stimulants. The GHS hazard profile for N-(1-Phenylethyl)acetamide includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) —a standard profile for secondary acetamides that does not trigger additional regulatory controls.

Procurement compliance Regulatory affairs Laboratory safety

Enzymatic Substrate Specificity: Enantioselectivity Factor E = 350 Enables Chiral Resolution

(S)-N-acetyl-1-phenylethylamine [(S)-enantiomer of the target compound] serves as a specific substrate for (S)-N-acetyl-1-phenylethylamine hydrolase (EC 3.5.1.85) with a reported enantioselectivity factor E of 350 for the enzyme from Rhodococcus hoagii [1]. This enzyme hydrolyzes the (S)-enantiomer to (S)-1-phenylethylamine while leaving the (R)-enantiomer intact. Structurally similar acetamides lacking the α-methylbenzyl moiety do not exhibit this enzymatic recognition [2].

Biocatalysis Chiral resolution Enzymology

Structural Scaffold for Bioactive Derivatives: 3c Derivative Achieves MCF-7 and SK-N-SH Dual Activity

The N-(1-phenylethyl)acetamide scaffold, when functionalized as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, produces compounds with quantifiable anticancer activity. Compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated activity against both MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, alongside anti-inflammatory and analgesic effects [1]. The unsubstituted N-(1-phenylethyl)acetamide itself is not the active species; rather, the chiral α-methylbenzyl group provides a critical scaffold that, upon derivatization, enables dual-target engagement.

Anticancer screening Medicinal chemistry SAR studies

Dynamic Kinetic Resolution Building Block: >99% ee Achievable via CALB/Ru-Catalyzed DKR

N-(1-Phenylethyl)acetamide derivatives can be synthesized via dynamic kinetic resolution (DKR) of (±)-1-phenylethylamine using Candida antarctica lipase B (CALB) combined with a ruthenium racemization catalyst. This method produces (R)-2-methoxy-N-(1-phenylethyl)acetamide with up to 95% isolated yield and >99% enantiomeric excess [1]. The racemic DL-N-(1-phenylethyl)acetamide (CAS 36065-27-7) serves as a reference standard or starting material for developing and validating DKR protocols.

Dynamic kinetic resolution Asymmetric synthesis Process chemistry

Procurement-Driven Application Scenarios for N-(1-Phenylethyl)acetamide (CAS 36065-27-7)


Chiral Chromatography Method Development and System Suitability Testing

N-(1-Phenylethyl)acetamide (racemic DL form, CAS 36065-27-7) provides a well-characterized racemic mixture for developing chiral HPLC and SFC separation methods. The 29–30 °C melting point difference between the racemate and the enantiopure (R)-form provides a reliable solid-state identifier, while the established enzymatic enantioselectivity (E = 350) [1] validates its utility as a chiral probe. Laboratories procuring this compound for analytical method development benefit from its commercial availability at >98.0% purity (GC) , ensuring reproducible retention time and resolution metrics.

Biocatalysis Enzyme Screening and Substrate Specificity Profiling

The compound serves as a definitive substrate for (S)-N-acetyl-1-phenylethylamine hydrolase (EC 3.5.1.85), enabling high-throughput screening of amidohydrolase activity in microbial isolates or engineered enzyme libraries. The reported enantioselectivity factor E = 350 for the Rhodococcus hoagii enzyme [1] establishes a quantitative benchmark for evaluating novel biocatalysts. Generic acetamides (e.g., acetanilide) are not recognized by this enzyme class, making N-(1-phenylethyl)acetamide an irreplaceable component of enzyme discovery workflows.

Medicinal Chemistry SAR Exploration of α-Methylbenzyl Amide Scaffolds

The N-(1-phenylethyl)acetamide core has been validated as a productive scaffold for generating anticancer and anti-inflammatory agents, as demonstrated by the dual MCF-7/SK-N-SH activity of derivative 3c in the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide series [2]. Procurement of the parent compound enables medicinal chemistry teams to systematically explore substitution patterns on the phenyl ring, phenoxy moiety, and amide nitrogen while maintaining the chiral benzylic center that is essential for target engagement.

Asymmetric Synthesis Process Development and DKR Protocol Validation

The established dynamic kinetic resolution chemistry of 1-phenylethylamine to N-(1-phenylethyl)acetamide derivatives using CALB and Ru catalysts—achieving 95% yield and >99% ee [3]—positions the racemic compound as a critical reference standard for process chemistry groups developing or scaling asymmetric amidation protocols. The non-controlled regulatory status of the acetamide [4] facilitates procurement and use in pilot-scale process development without the compliance burdens associated with the precursor amine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1-Phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.